molecular formula C13H8Cl4O B14614854 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-methoxy- CAS No. 60082-95-3

1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-methoxy-

Cat. No.: B14614854
CAS No.: 60082-95-3
M. Wt: 322.0 g/mol
InChI Key: BOVHZSKMRABOLJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy-: is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O . It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure. This compound is part of the polychlorinated biphenyl (PCB) family, known for their chemical stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by methoxylation The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium or ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of partially or fully dechlorinated biphenyls.

    Substitution: Formation of hydroxylated or aminated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health impacts.

    Industry: Utilized in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the production of enzymes like cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, the compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- can be compared with other chlorinated biphenyls:

    1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.

    1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Different substitution pattern, affecting its chemical behavior and environmental persistence.

The uniqueness of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

60082-95-3

Molecular Formula

C13H8Cl4O

Molecular Weight

322.0 g/mol

IUPAC Name

1,4-dichloro-2-(3,4-dichlorophenyl)-5-methoxybenzene

InChI

InChI=1S/C13H8Cl4O/c1-18-13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3

InChI Key

BOVHZSKMRABOLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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